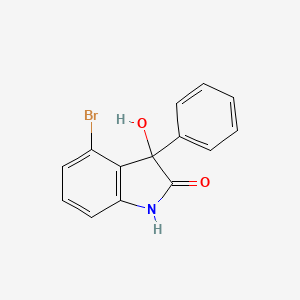
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- is a steroid compound that plays a significant role in the synthesis of various physiologically active steroids. It is a key intermediate in the production of steroids in the pregnane and androstane series, which include important therapeutic agents such as hydrocortisone, prednisolone, and fluoxymesterone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- typically involves the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione. This dehydration can be achieved using mineral acids in organic solvents, producing the target compound in high yields . The reaction conditions often involve the use of sulfuric acid, phosphoric acid, methanesulfonic acid, or trifluroacetic acid as dehydrating agents .
Industrial Production Methods
On an industrial scale, the production of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- can be achieved through the microbial transformation of phytosterols. This process involves the microbial oxidation of phytosterols to produce 9α-hydroxyandrost-4-ene-3,17-dione, followed by chemical dehydration to yield the target compound .
化学反応の分析
Types of Reactions
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids, organic acids, and various oxidizing and reducing agents. The reaction conditions depend on the desired transformation and can involve different solvents and temperatures .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used as intermediates in the synthesis of other steroids .
科学的研究の応用
Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various steroids.
Biology: The compound is studied for its role in steroid biosynthesis and metabolism.
Industry: The compound is used in the industrial production of steroids from phytosterols.
作用機序
The mechanism of action of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- involves its conversion into active steroid hormones through enzymatic reactions. These hormones then bind to specific receptors in the body, regulating various physiological processes. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .
類似化合物との比較
Similar Compounds
Similar compounds include:
Androst-4-ene-3,17-dione: Another intermediate in steroid synthesis.
9α-Hydroxyandrost-4-ene-3,17-dione: The precursor in the synthesis of Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)-.
Uniqueness
What sets Androsta-4,9(11)-dien-3-one,17-hydroxy-, (17b)- apart is its specific structure, which allows it to be a versatile intermediate in the synthesis of a wide range of steroids. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(8S,10S,13S,14S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17?,18-,19-/m0/s1 |
InChIキー |
IUFOPOQNYKRRML-AMZOQCFUSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate](/img/structure/B12327497.png)
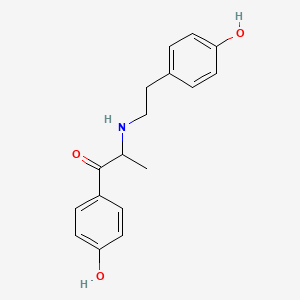
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
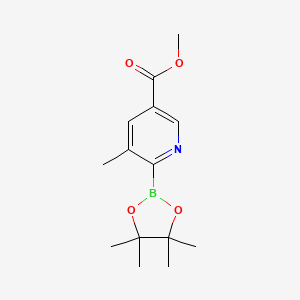
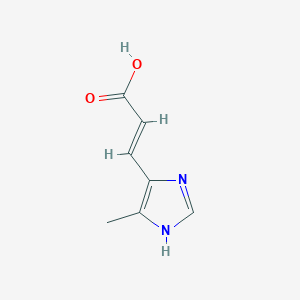
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
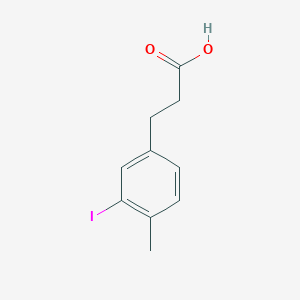
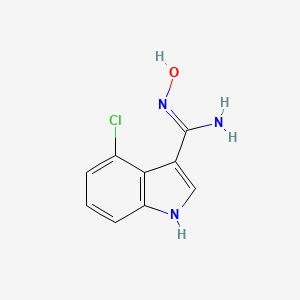
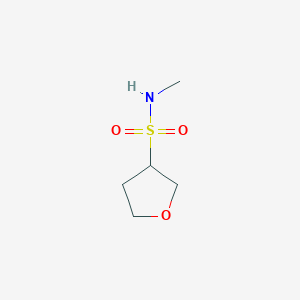
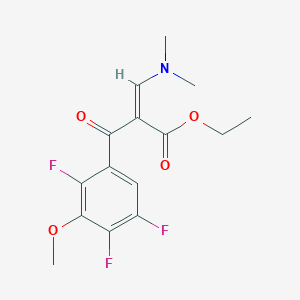


![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)
